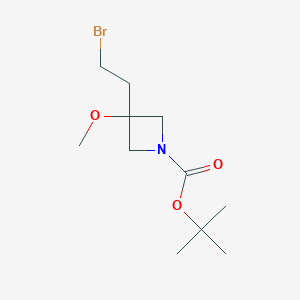
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromoethyl group, and a methoxy group attached to an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like diethyl ether (Et2O). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted azetidines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and polymers.
Catalysis: Employed in catalytic processes to facilitate various organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, including collagenase inhibitors.
Biological Studies: Utilized in studies to understand the interaction of small molecules with biological targets.
Industry:
Agrochemicals: Used in the production of agrochemicals and other industrial chemicals.
Dyes and Pigments: Serves as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy and tert-butyl ester groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl bromoacetate: Shares the tert-butyl ester and bromo groups but lacks the azetidine ring.
tert-Butyl carbamate: Contains a tert-butyl ester group and a carbamate group, differing in its functional groups and reactivity.
Uniqueness: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C11H20BrNO3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-bromoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
Clave InChI |
UHTMEUKOGSWDHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CCBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
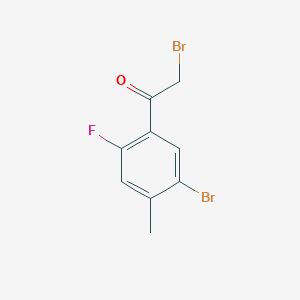
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
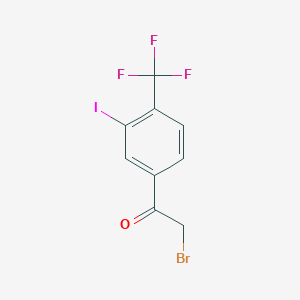
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
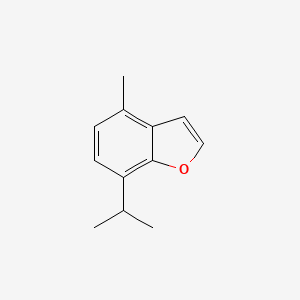
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
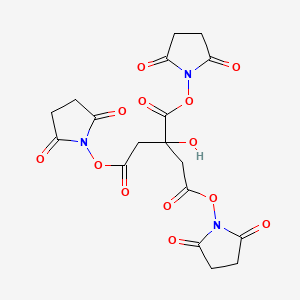

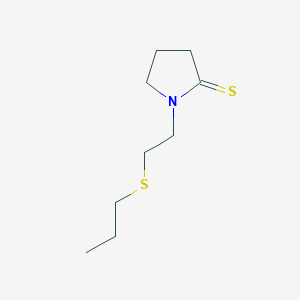
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
